molecular formula C25H40 B13932417 Benzene, [3-(2-cyclohexylethyl)-6-cyclopentylhexyl]- CAS No. 55334-30-0

Benzene, [3-(2-cyclohexylethyl)-6-cyclopentylhexyl]-

Cat. No.: B13932417
CAS No.: 55334-30-0
M. Wt: 340.6 g/mol
InChI Key: DQHMQFJGANEDIX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, [3-(2-cyclohexylethyl)-6-cyclopentylhexyl]- typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexylethyl and cyclopentylhexyl intermediates, which are then coupled with a benzene ring through Friedel-Crafts alkylation. This reaction requires the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Benzene, [3-(2-cyclohexylethyl)-6-cyclopentylhexyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzene, [3-(2-cyclohexylethyl)-6-cyclopentylhexyl]- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, [3-(2-cyclohexylethyl)-6-cyclopentylhexyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Benzene, (2-cyclohexylethyl)-
  • Benzene, (2-cyclopentylethyl)-

Uniqueness

Benzene, [3-(2-cyclohexylethyl)-6-cyclopentylhexyl]- is unique due to its dual substitution pattern, which imparts distinct chemical and physical properties.

Properties

CAS No.

55334-30-0

Molecular Formula

C25H40

Molecular Weight

340.6 g/mol

IUPAC Name

[3-(2-cyclohexylethyl)-6-cyclopentylhexyl]benzene

InChI

InChI=1S/C25H40/c1-3-10-23(11-4-1)18-20-25(17-9-16-22-14-7-8-15-22)21-19-24-12-5-2-6-13-24/h1,3-4,10-11,22,24-25H,2,5-9,12-21H2

InChI Key

DQHMQFJGANEDIX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCC(CCCC2CCCC2)CCC3=CC=CC=C3

Origin of Product

United States

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